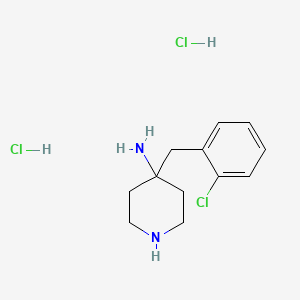

4-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H19Cl3N2 and a molecular weight of 297.65 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Méthodes De Préparation

The synthesis of 4-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2-chlorobenzyl chloride with piperidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

4-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the benzyl group.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Enzyme Inhibition :

- The compound has been identified as a potential inhibitor of cyclic adenosine monophosphate-dependent protein kinase (PKA), which plays a crucial role in various signaling pathways. Its structural similarity to other known inhibitors suggests it may also inhibit other kinases, making it a candidate for further pharmacological studies .

-

Antiparasitic Activity :

- Similar compounds have shown significant activity against certain parasites, indicating that 4-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride could be investigated for antiparasitic applications. Studies suggest that derivatives of piperidine can exhibit high efficacy against parasitic infections.

-

Neuropharmacology :

- The compound may interact with neurotransmitter receptors, which could be beneficial in developing treatments for neurological disorders. Its ability to modulate receptor activity positions it as a potential candidate for neuropharmacological research.

Organic Synthesis Applications

- Intermediate in Synthesis :

- Chemical Modulation :

Biological Research Applications

- Cellular Mechanisms :

- Safety Profile Studies :

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated inhibition of lactate dehydrogenase, affecting glycolytic pathway and metabolism. |

| Antiparasitic Effects | Exhibited significant activity against specific parasites, warranting further investigation. |

| Neurotransmitter Modulation | Potential interactions with neurotransmitter receptors suggest relevance for neuropharmacology. |

| Safety Profile | No acute toxicity observed at high doses; favorable for therapeutic development. |

Mécanisme D'action

The mechanism of action of 4-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparaison Avec Des Composés Similaires

4-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

4-(4-Fluorobenzyl)piperidin-4-amine: This compound has a similar structure but with a fluorine atom instead of a chlorine atom on the benzyl group.

4-(3,4-Dichlorobenzyl)piperidin-4-amine: This compound has two chlorine atoms on the benzyl group, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties.

Activité Biologique

4-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a 2-chlorobenzyl group. This structural configuration is significant for its biological activity, influencing interactions with various biological targets.

Inhibition of Protein Kinases

Research indicates that compounds similar to 4-(2-Chlorobenzyl)piperidin-4-amine have demonstrated inhibitory effects on protein kinases, particularly the protein kinase B (PKB/Akt) pathway. This pathway is crucial in regulating cell growth and survival, making it a target for cancer therapies. For instance, modifications to related piperidine compounds have shown selectivity for PKB over other kinases such as PKA, highlighting their potential as therapeutic agents in oncology .

NLRP3 Inflammasome Inhibition

Another area of interest is the role of this compound in modulating inflammatory responses. Compounds derived from similar scaffolds have been investigated for their ability to inhibit the NLRP3 inflammasome, a key player in inflammatory diseases. The anti-pyroptotic activity observed in certain derivatives suggests that 4-(2-Chlorobenzyl)piperidin-4-amine could be explored further for treating conditions characterized by excessive inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- Cancer Therapeutics : A study evaluated the efficacy of piperidine derivatives in inhibiting tumor growth in vivo. Compounds exhibiting high selectivity for PKB showed promising results in reducing tumor size in xenograft models, indicating potential as anticancer agents .

- Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of piperidine derivatives, demonstrating that certain analogs could effectively reduce markers of inflammation in cellular models, suggesting therapeutic implications for diseases like rheumatoid arthritis .

Propriétés

IUPAC Name |

4-[(2-chlorophenyl)methyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.2ClH/c13-11-4-2-1-3-10(11)9-12(14)5-7-15-8-6-12;;/h1-4,15H,5-9,14H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMWOUVIGUIJEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC=CC=C2Cl)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.